molecular formula C20H14OP+ B1589638 Di(naphthalen-2-yl)phosphine oxide CAS No. 78871-05-3

Di(naphthalen-2-yl)phosphine oxide

Cat. No.: B1589638
CAS No.: 78871-05-3
M. Wt: 301.3 g/mol
InChI Key: UJBHOFPPZWFQKO-UHFFFAOYSA-N
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Description

Di(naphthalen-2-yl)phosphine oxide is an organophosphorus compound with the molecular formula C20H15OP. It is characterized by the presence of two naphthyl groups attached to a phosphine oxide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di(naphthalen-2-yl)phosphine oxide typically involves the reaction of naphthylmagnesium bromide with phosphorus trichloride, followed by oxidation. The reaction conditions often include the use of an inert atmosphere (argon or nitrogen) and low temperatures to ensure the stability of the intermediates .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Di(naphthalen-2-yl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phosphine oxides and reduced phosphines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Di(naphthalen-2-yl)phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of di(naphthalen-2-yl)phosphine oxide involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .

Comparison with Similar Compounds

Uniqueness: Di(naphthalen-2-yl)phosphine oxide is unique due to its specific combination of steric and electronic properties provided by the naphthyl groups. This makes it particularly effective in certain catalytic applications and as a building block for advanced materials .

Properties

IUPAC Name

dinaphthalen-2-yl(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14OP/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBHOFPPZWFQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[P+](=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447425
Record name bis(2-naphthyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78871-05-3
Record name bis(2-naphthyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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